N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized via various methods. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Scientific Research Applications
Antimicrobial and Antifungal Properties
The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, including structures related to N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, has demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating potential applications in combating microbial and fungal infections (Alhameed et al., 2019).
Heterocyclic Compound Synthesis
A range of novel heterocyclic aryl monoazo organic compounds, including thiazol-2-yl derivatives, have been synthesized, showcasing their potential for dyeing polyester fibers and exhibiting antimicrobial and antioxidant activities. This suggests their utility in creating sterile or biologically active fabrics and materials with enhanced durability and health benefits (Khalifa et al., 2015).
Anticancer and COX Inhibition
Research into novel benzodifuran derivatives, including those related to thiazol-2-yl structures, has highlighted their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, suggesting their potential application in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Activity
The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some of these compounds exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential of thiazol-2-yl related compounds in developing anticancer treatments (Hassan et al., 2014).
Properties
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-15-5-3-2-4-12(15)8-9-20-17(25)10-13-11-28-19(21-13)23-18(26)14-6-7-16(24)22-14/h2-5,11,14H,6-10H2,1H3,(H,20,25)(H,22,24)(H,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKUJKBUOZPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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